2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with appropriate reagents. One common method involves the reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with thiourea under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1,2,4-triazol-1-yl)ethan-1-one: Another heterocyclic compound with similar reactivity.
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Used in the synthesis of agricultural fungicides.
Uniqueness
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H4ClNOS |
---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
2-chloro-1-(1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |
InChI Key |
MJLQWPYBCZEBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(=O)CCl |
Origin of Product |
United States |
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